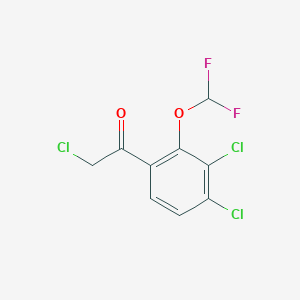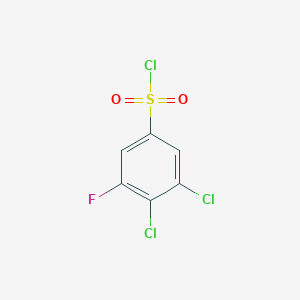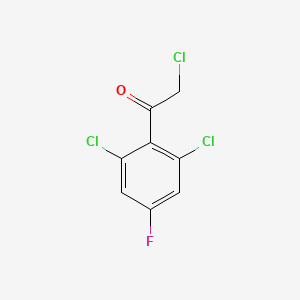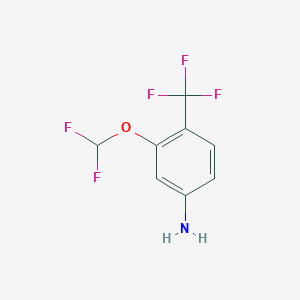
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine
Descripción general
Descripción
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, also known as BTP, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. BTP is a pyridine-based ligand that has been extensively studied for its ability to form complexes with different metal ions.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Pyridine derivatives are known for their significant biological activities, making them valuable in the pharmaceutical field. They have been used as anticonvulsant, antimicrobial, anticancer, and antidiabetic agents . The compound could potentially be explored for similar medicinal properties.
Materials Science
In materials science, pyridine derivatives have shown promise in innovations related to optoelectronic devices and sensors . The specific compound could be investigated for its utility in developing new materials with unique electronic properties.
Optoelectronics and Imaging
The luminescent properties of some pyridine derivatives make them suitable for applications in optoelectronics and imaging technologies, such as emitters for confocal microscopy . Research could focus on the luminescence of this compound for advanced imaging techniques.
Cancer Research
Given the anticancer properties of certain pyridine derivatives, there is potential for this compound to be used in cancer research, possibly as a component of anti-cancer drugs .
Analytical Chemistry
Pyridine derivatives can serve as efficient chemosensors due to their ability to form Schiff bases . This suggests that the compound could be synthesized into chemosensors for detecting specific chemical or biological substances.
Neurological Studies
Some pyridine derivatives have shown activity as D4 receptor antagonists, which could be relevant in neurological studies and treatments . The compound might be investigated for its effects on neurological receptors.
Electrochemistry
The electrochemical properties of pyridine derivatives are of interest in studying redox reaction mechanisms . This compound could be examined for its electrochemical behavior, contributing to a better understanding of redox processes.
Anesthetic Research
Derivatives with local anesthetic activity have been reported among pyridine compounds . This suggests a potential application in developing new anesthetics or studying anesthetic mechanisms.
Propiedades
IUPAC Name |
methyl 4-[6-(4-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-13(4-8-15)18-11-17(22(23,24)25)12-19(26-18)14-5-9-16(10-6-14)21(28)30-2/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOIKUROGOTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-2,6-(4-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















